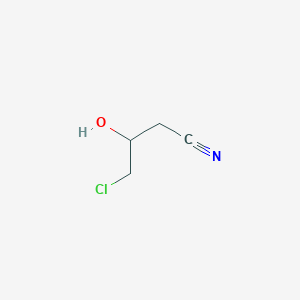

4-Chloro-3-hydroxybutyronitrile

Descripción general

Descripción

4-Chloro-3-hydroxybutyronitrile is an organic compound with the molecular formula C4H6ClNO. It is a chiral molecule, meaning it has non-superimposable mirror images, often referred to as enantiomers. This compound is notable for its use as a building block in the synthesis of various pharmaceuticals and fine chemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Chloro-3-hydroxybutyronitrile can be synthesized through several methods. One common approach involves the reaction of epichlorohydrin with potassium cyanide in the presence of a base such as sodium hydroxide. This reaction typically occurs in an aqueous medium at room temperature . Another method involves the use of biocatalysts, such as halohydrin dehalogenases, which can catalyze the conversion of 1,3-dichloropropanol to this compound .

Industrial Production Methods: Industrial production often employs the chemical synthesis route due to its scalability and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product. The use of biocatalysts is also gaining traction in industrial settings due to their high enantioselectivity and environmentally friendly nature .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at the C4 position undergoes substitution with various nucleophiles, making this reaction central to its utility in organic synthesis.

Key Examples:

-

Amine Substitution : Reacting with ammonia or primary amines yields 4-amino-3-hydroxybutyronitrile derivatives. This pathway is critical for synthesizing GABA analogs like (R)-4-amino-3-hydroxybutyric acid, which has neuroprotective properties .

-

Azide Formation : Treatment with sodium azide (NaN₃) in dimethylformamide (DMF) produces 4-azido-3-hydroxybutyronitrile, a precursor for click chemistry applications .

Reaction Conditions:

| Reagent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| NaN₃ | DMF | 20–25°C | 4-Azido-3-hydroxybutyronitrile | ~75% | |

| NH₃ (aq.) | H₂O/EtOH | Reflux | 4-Amino-3-hydroxybutyronitrile | N/A |

Oxidation and Reduction Pathways

The hydroxyl and nitrile groups enable redox reactions, though these are less commonly reported in industrial applications.

Oxidation:

-

Hydroxyl Group Oxidation : Using KMnO₄ or CrO₃ under acidic conditions converts the hydroxyl group to a ketone, forming 4-chloro-3-oxobutyronitrile.

-

Nitrile Hydrolysis : Hydrolysis with H₂O₂ or strong acids yields 4-chloro-3-hydroxybutyric acid, a precursor for biodegradable polymers .

Reduction:

-

Nitrile to Amine : LiAlH₄ reduces the nitrile to an amine, producing 4-chloro-3-hydroxybutylamine, which is used in pharmaceutical intermediates.

Key Derivatives:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

One of the primary applications of 4-chloro-3-hydroxybutyronitrile is as an intermediate in the synthesis of various pharmaceutical compounds. For instance:

- Ryrunidine : This compound is synthesized from this compound and is known for its neuroprotective properties, improving brain metabolism and blood flow .

- 4-Amino-3-hydroxybutyric acid : Another important pharmaceutical derived from this compound, which exhibits potential therapeutic effects in neurological disorders .

Case Study: Synthesis of Ryrunidine

A study demonstrated the conversion of this compound to Ryrunidine with high purity yields (75%-80%) through acid hydrolysis after a reaction with trimethylamine. This method showcases the efficiency of using this compound as a precursor in pharmaceutical synthesis .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound is also utilized in the agrochemical industry. It serves as an intermediate for synthesizing herbicides and pesticides, contributing to crop protection strategies.

Environmental Considerations

The synthesis methods for this compound have evolved to address environmental concerns. The newer methods reduce byproducts and waste, particularly cyanide waste, which is a significant environmental hazard associated with traditional synthesis routes .

Mecanismo De Acción

The mechanism of action of 4-chloro-3-hydroxybutyronitrile primarily involves its role as a substrate in enzymatic reactions. For instance, halohydrin dehalogenases catalyze the conversion of this compound to epoxides through intramolecular nucleophilic displacement of the chlorine atom by the hydroxyl group . This reaction is crucial in the synthesis of various chiral intermediates used in pharmaceuticals .

Comparación Con Compuestos Similares

3-Hydroxybutyronitrile: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

4-Chloro-3-hydroxybutyrate: Contains a carboxylate group instead of a nitrile group, leading to different reactivity and applications.

Uniqueness: 4-Chloro-3-hydroxybutyronitrile is unique due to its combination of a nitrile group and a chlorine atom, which allows for diverse chemical transformations. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds .

Actividad Biológica

4-Chloro-3-hydroxybutyronitrile (CAS No. 127913-44-4) is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure includes a chloro group and a hydroxyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

- Molecular Formula : C₄H₆ClNO

- Molecular Weight : 119.55 g/mol

- Boiling Point : Not specified

- Log P (octanol-water partition coefficient) : 0.81 (indicating moderate lipophilicity)

- GI Absorption : High

- Blood-Brain Barrier Permeability : Yes

These properties suggest that this compound can effectively permeate biological membranes, potentially influencing its biological activity.

Synthesis

The compound can be synthesized through various methods, commonly involving the reaction of chiral epichlorohydrin with cyanide sources. For instance, one method employs liquid hydrogen cyanide under controlled conditions, although this approach poses safety risks due to the toxicity of hydrogen cyanide .

Research indicates that this compound acts as an intermediate in synthesizing biologically active compounds, including carnitine derivatives. Carnitine is known for its role in fatty acid metabolism and energy production in cells. The (R)-enantiomer of this compound exhibits significant biological activity compared to its (S)-counterpart .

Therapeutic Applications

- Cognitive Enhancement : The (R)-form has been associated with enhancing cerebral metabolism and increasing cerebral blood flow, which may have implications for treating neurodegenerative diseases .

- Cardiovascular Effects : It has been suggested that the compound may lower blood pressure and exhibit sedative effects, making it a candidate for cardiovascular therapies .

- Potential in Cancer Therapy : Some studies have indicated that compounds derived from this compound may have anticancer properties, although further research is needed to elucidate these effects .

Case Studies

- Study on Cognitive Function : A study demonstrated that administration of carnitine derivatives improved cognitive function in animal models, suggesting that intermediates like this compound could play a role in developing cognitive enhancers.

- Cardiovascular Research : Clinical trials involving carnitine derivatives showed promising results in patients with heart disease, indicating that further exploration of this compound's effects on heart health is warranted.

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

4-chloro-3-hydroxybutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO/c5-3-4(7)1-2-6/h4,7H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBPNZDUNCZWFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883297 | |

| Record name | Butanenitrile, 4-chloro-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-33-9 | |

| Record name | 4-Chloro-3-hydroxybutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanenitrile, 4-chloro-3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanenitrile, 4-chloro-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanenitrile, 4-chloro-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-hydroxybutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.